

In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives

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Compound of Interest

Compound Name: 5,6-Dichlorobenzo[d]thiazole

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic methodology for a key benzothiazole derivative. While the initial focus was on **5,6-Dichlorobenzo[d]thiazole**, a thorough literature search revealed a scarcity of available spectroscopic data for this specific isomer. Consequently, this document presents a comprehensive analysis of the closely related and well-documented compound, 6-Chlorobenzo[d]thiazole-2-thiol, as a representative example. This guide includes tabulated NMR data, detailed experimental protocols for spectroscopic analyses, and a visual representation of a common synthetic workflow.

Spectroscopic Data Analysis

The spectroscopic data presented below provides a quantitative and qualitative fingerprint for the molecular structure of 6-Chlorobenzo[d]thiazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for 6-Chlorobenzo[d]thiazole-2-thiol are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
14.04	broad singlet	-SH	-
7.46-7.40	multiplet	Aromatic CH	-
7.28	doublet	Aromatic CH	5.0

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol

Chemical Shift (δ) ppm	Assignment
190.5	C=S (Thione)
141.1	Aromatic C
131.9	Aromatic C
130.4	Aromatic C
124.6	Aromatic C
116.8	Aromatic C
114.3	Aromatic C

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz

Mass Spectrometry (MS)

While specific mass spectrometry data for 6-Chlorobenzo[d]thiazole-2-thiol was not explicitly found in the cited literature, the expected molecular ion peak [M]⁺ would correspond to its molecular weight.

- Molecular Formula: C₇H₄ClNS₂
- Molecular Weight: 201.70 g/mol

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for 6-Chlorobenzo[d]thiazole-2-thiol are not readily available in the public domain. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be anticipated:

Table 3: Predicted Infrared Absorption Bands for 6-Chlorobenzo[d]thiazole-2-thiol

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2550	Thiol (-SH)	Stretching
1600-1450	Aromatic C=C	Stretching
~1300	C-N	Stretching
~1100	C=S (Thione)	Stretching
800-600	C-Cl	Stretching

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic characterization and synthesis of benzothiazole derivatives.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

General Synthetic Procedure for Benzothiazole-2-thiols

A common route for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of a corresponding aniline with carbon disulfide. The general workflow is outlined below.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the formation of a benzothiazole-2-thiol from an aniline precursor.

Caption: Generalized synthesis of benzothiazole-2-thiols.

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